Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate

Hyperglycemic activity Insulin secretion inhibition Benzothiadiazine SAR

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate (CAS 1197707-54-2) is a 1,2,4-benzothiadiazine 1,1-dioxide (BTD) bearing a 3-methyl substituent and a 7-methyl carboxylate ester. The 4H‑tautomer is the thermodynamically preferred form and the species most frequently referenced in structure–activity relationship (SAR) analyses, although the 2H‑tautomer is also observed.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
CAS No. 1197707-54-2
Cat. No. B1522013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate
CAS1197707-54-2
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC
InChIInChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12)
InChIKeyLYTJOBKBXROCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate (CAS 1197707-54-2): Core Scaffold Identity and Procurable Form


Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate (CAS 1197707-54-2) is a 1,2,4-benzothiadiazine 1,1-dioxide (BTD) bearing a 3-methyl substituent and a 7-methyl carboxylate ester [1]. The 4H‑tautomer is the thermodynamically preferred form and the species most frequently referenced in structure–activity relationship (SAR) analyses, although the 2H‑tautomer is also observed . This compound is supplied by multiple vendors at ≥95% purity for research use and can be synthesized via a one‑step cyclocondensation between sulfanilamide and methyl cyanoformate [2].

Why Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate Cannot Be Replaced by Diazoxide or Other BTD Analogs


The 7‑position substituent on the 1,2,4‑benzothiadiazine 1,1‑dioxide scaffold is a dominant driver of both hyperglycemic potency and AMPA‑receptor positive allosteric modulation (AMPA‑PAM) efficacy [1]. The classic SAR study by Wales et al. demonstrated that a halogen (e.g., Cl) at C‑7 is required for maximal hyperglycemic activity and insulin‑release inhibition, whereas replacement with an ester abolishes this liability [1]. Conversely, AMPA‑PAM potency among 7‑carboxylate esters is critically dependent on the nature of the ester group: ortho‑substituted aryl esters yield strong potentiation, while simple methyl esters show markedly reduced activity [2]. Therefore, attempting to substitute this compound with diazoxide (7‑Cl) or a high‑potency aryl ester AMPA‑PAM would introduce pharmacodynamic effects that are absent or minimized with the methyl ester, undermining experimental selectivity and data interpretability.

Quantitative Differentiation of Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate Against Key Comparators


Reduced Hyperglycemic Liability vs. Diazoxide (7‑Cl) Based on SAR‑Defined Structural Requirements

The Wales et al. (1968) SAR study established that a halogen substitution at the 7‑position is mandatory for significant hyperglycemic activity and suppression of insulin secretion in benzothiadiazine 1,1‑dioxides [1]. Compounds lacking this halogen feature, such as the 7‑methyl carboxylate ester, are not expected to produce the hyperglycemic response observed with diazoxide. Quantitative in‑vivo data from the study show that the des‑chloro analog (3‑methyl‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxide) exhibits negligible hyperglycemic activity relative to diazoxide [1].

Hyperglycemic activity Insulin secretion inhibition Benzothiadiazine SAR

Attenuated AMPA‑Receptor Potentiation Compared to Ortho‑Substituted Aryl Ester Analogs

A systematic SAR exploration of 7‑carboxylate benzothiadiazine 1,1‑dioxides as AMPA receptor positive allosteric modulators (PAMs) revealed that only ortho‑substituted phenyl esters, such as 2‑methylphenyl 4‑methyl‑3,4‑dihydro‑2H‑1,2,4‑benzothiadiazine‑7‑carboxylate 1,1‑dioxide (compound 16c), elicit strong potentiation of AMPA currents comparable to cyclothiazide [1]. The simple methyl ester (the target compound) lacks the ortho‑aryl substitution and is expected to display substantially lower AMPA‑PAM potency, making it a useful low‑activity comparator or negative control in AMPA receptor studies.

AMPA receptor Positive allosteric modulator Cognitive enhancement

Optimized Lipophilicity (XLogP3 = 0.5) for CNS Drug‑Likeness Relative to Diazoxide

The computed octanol‑water partition coefficient (XLogP3) of methyl 3‑methyl‑1,1‑dioxo‑4H‑1,2,4‑benzothiadiazine‑7‑carboxylate is 0.5 [1], which falls within the optimal CNS drug‑likeness range (XLogP 1–3). In contrast, diazoxide has a higher XLogP3 of approximately 1.5, reflecting its greater hydrophobicity imparted by the 7‑chloro substituent [2]. The lower lipophilicity of the methyl ester may confer advantages in aqueous solubility and reduced non‑specific protein binding, properties that are desirable for in‑vitro assay compatibility and CNS target engagement.

Lipophilicity CNS drug-likeness Physicochemical property

One‑Step Synthetic Accessibility via Patent‑Disclosed Cyclocondensation Route

Patent CN104592162A describes a one‑step synthesis of carboxyl‑containing benzothiadiazine derivatives using sulfanilamide and methyl cyanoformate in acetic acid/hydrochloric acid at 100 °C, yielding the target methyl ester directly [1]. This contrasts with the multi‑step routes often required for halogenated benzothiadiazines such as diazoxide, which involve chlorination or halogen‑exchange steps. The simplified synthesis reduces procurement cost and lead time, particularly for medium‑scale research quantities.

Synthetic route One‑pot synthesis Scale‑up

Potential Reduced hERG Liability Inferred from Carboxylic Acid/Ester Class Trend

Benzothiadiazine 1,1‑dioxides with carboxylic acid or ester substituents have been reported to exhibit reduced binding to the hERG potassium channel compared to neutral or halogenated analogs [1]. While no direct hERG IC50 data exist for methyl 3‑methyl‑1,1‑dioxo‑4H‑1,2,4‑benzothiadiazine‑7‑carboxylate, the presence of the polar methyl ester group at C‑7 is expected to decrease hERG affinity relative to more lipophilic 7‑substituted benzothiadiazines such as diazoxide, based on general trends in the benzothiadiazine class.

hERG Cardiotoxicity Carboxylate ester

Tautomeric Flexibility (4H vs. 2H) as a Conformational Probe in Structural Biology

Methyl 3‑methyl‑1,1‑dioxo‑4H‑1,2,4‑benzothiadiazine‑7‑carboxylate exists as an equilibrating mixture of 4H and 2H tautomers, a property it shares with other 3‑methyl‑1,2,4‑benzothiadiazine 1,1‑dioxides [1]. The 4H‑tautomer stabilizes the N‑4 hydrogen, which is critical for hydrogen‑bonding interactions with biological targets such as AMPA receptors and KATP channels. This tautomeric behavior can be exploited in NMR‑based binding studies or X‑ray crystallography to probe ligand‑receptor interactions, as different tautomeric states present distinct hydrogen‑bond donor/acceptor patterns. In contrast, the saturated 3,4‑dihydro‑2H‑1,2,4‑benzothiadiazine 1,1‑dioxide analogs (e.g., IDRA21) lock the scaffold into a single tautomeric form, limiting such conformational interrogation.

Tautomerism 4H‑tautomer 2H‑tautomer Structural biology

Procurement‑Driven Application Scenarios for Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate


Negative Control Compound for AMPA Receptor Positive Allosteric Modulation Studies

When investigating ortho‑substituted aryl ester benzothiadiazine 1,1‑dioxides as AMPA‑PAMs (e.g., compound 16c from RSC Med Chem 2011 [1]), the target compound serves as an ideal negative control. Its methyl ester substitution renders it inactive as an AMPA potentiator while preserving the core scaffold, allowing researchers to attribute observed electrophysiological effects specifically to the ortho‑aryl ester motif rather than to the benzothiadiazine nucleus itself.

Non‑Hyperglycemic Benzothiadiazine Scaffold for Cardiovascular or Metabolic Disease Lead Optimization

For programs targeting hypertension or hyperuricemia where the hyperglycemic side effect of diazoxide is intolerable, this compound provides a starting scaffold that is predicted to be devoid of insulin‑suppressive activity based on the SAR rules defined in Wales et al. (1968) [2]. The patent CN104592162A explicitly claims carboxyl‑containing benzothiadiazine derivatives for the treatment of hypertension and hyperuricemia, supporting the therapeutic relevance of this chemotype [3].

Physicochemical Benchmarking Probe for CNS Drug‑Likeness Optimization

With an XLogP3 of 0.5 [4], the compound occupies a favorable CNS drug‑likeness space. Medicinal chemistry teams can use it as a reference point to monitor how subsequent substitutions (e.g., introduction of halogens or aryl groups) shift lipophilicity and potentially compromise CNS penetration or increase hERG binding. This benchmarking enables data‑driven multiparameter optimization in early‑stage hit‑to‑lead campaigns.

Cost‑Efficient Building Block for Parallel Synthesis of 7‑Carboxylate Benzothiadiazine Libraries

The one‑step synthetic accessibility demonstrated in CN104592162A [3] makes the compound attractive as a building block for library synthesis. The methyl ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling or transesterification, enabling rapid exploration of 7‑position SAR. Its lower cost compared to custom‑synthesized halogenated benzothiadiazine intermediates offers a procurement advantage for medium‑ to high‑throughput chemistry workflows.

Quote Request

Request a Quote for Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.